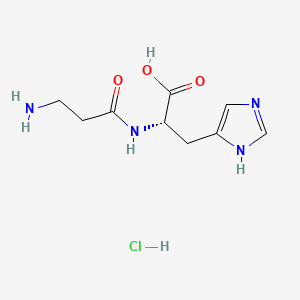

Carnosine hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Carnosine hydrochloride is a dipeptide compound composed of beta-alanine and L-histidine. It is naturally found in high concentrations in muscle and brain tissues. This compound is known for its antioxidant properties, ability to chelate metal ions, and its role in buffering pH levels in tissues .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Carnosine hydrochloride can be synthesized through chemical synthesis, extraction from animal tissues, and biosynthesis. The chemical synthesis involves the reaction of beta-alanine and L-histidine under specific conditions. One common method includes the use of N-BOC-beta-alanine and L-histidine methyl ester hydrochloride . The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions.

Industrial Production Methods

Industrial production of this compound often involves enzymatic synthesis due to its selectivity and environmentally friendly nature. Enzymes such as carnosine synthase are used to catalyze the reaction between beta-alanine and L-histidine . This method is preferred over chemical synthesis as it avoids the use of toxic reagents and harsh reaction conditions.

Analyse Des Réactions Chimiques

Types of Reactions

Carnosine hydrochloride undergoes various chemical reactions, including:

Oxidation: It can act as an antioxidant, scavenging reactive oxygen species.

Reduction: It can reduce metal ions, preventing oxidative damage.

Substitution: It can participate in substitution reactions, particularly in the presence of metal ions.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and metal ions. The reactions are typically carried out under physiological pH and temperature conditions to mimic its natural environment .

Major Products Formed

The major products formed from these reactions include oxidized carnosine, reduced metal ions, and various substituted carnosine derivatives .

Applications De Recherche Scientifique

Carnosine hydrochloride has a wide range of applications in scientific research:

Chemistry: It is used as a chelating agent and antioxidant in various chemical reactions.

Biology: It plays a role in cellular protection against oxidative stress and glycation.

Industry: It is used in the formulation of health supplements and cosmetics due to its antioxidant properties.

Mécanisme D'action

Carnosine hydrochloride exerts its effects through multiple mechanisms:

Antioxidant Activity: It scavenges reactive oxygen and nitrogen species, protecting cells from oxidative damage.

Anti-inflammatory Activity: It down-regulates the production of pro-inflammatory mediators.

Metal Chelation: It binds to metal ions, preventing metal-induced oxidative damage.

Protein Aggregation Inhibition: It inhibits the formation of aberrant protein aggregates, which is particularly relevant in neurodegenerative diseases.

Comparaison Avec Des Composés Similaires

Carnosine hydrochloride is part of a family of histidine-containing dipeptides, which includes anserine and balenine. These compounds share similar antioxidant and metal-chelating properties but differ in their distribution and concentration in tissues . Anserine, for example, is more prevalent in birds and fish, while balenine is found in marine mammals and reptiles . This compound is unique in its high concentration in human muscle and brain tissues, making it particularly relevant for human health applications .

Propriétés

Numéro CAS |

5852-99-3 |

|---|---|

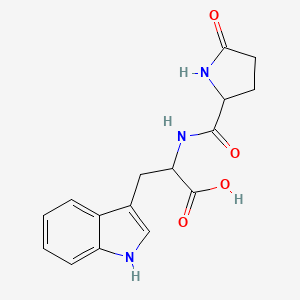

Formule moléculaire |

C9H15ClN4O3 |

Poids moléculaire |

262.69 g/mol |

Nom IUPAC |

(2S)-2-(3-aminopropanoylamino)-3-(1H-imidazol-5-yl)propanoic acid;hydrochloride |

InChI |

InChI=1S/C9H14N4O3.ClH/c10-2-1-8(14)13-7(9(15)16)3-6-4-11-5-12-6;/h4-5,7H,1-3,10H2,(H,11,12)(H,13,14)(H,15,16);1H/t7-;/m0./s1 |

Clé InChI |

HIXYEIRACBUSON-FJXQXJEOSA-N |

SMILES isomérique |

C1=C(NC=N1)C[C@@H](C(=O)O)NC(=O)CCN.Cl |

SMILES canonique |

C1=C(NC=N1)CC(C(=O)O)NC(=O)CCN.Cl |

Numéros CAS associés |

2242946-87-6 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-Trihydroxy-6-(4-hydroxy-2-methoxyphenoxy)oxan-2-yl]methyl 4-hydroxy-3,5-dimethoxybenzoate](/img/structure/B12296865.png)

![19-[(beta-D-glucopyrasyl)oxy]-](/img/structure/B12296897.png)

![methyl (1R,2R,4S)-4-[(2R,4S,5S,6S)-4-(dimethylamino)-5-[(2S,4S,5S,6S)-4-hydroxy-5-[(2S,5R,6S)-5-hydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-2-ethyl-2,5,7-trihydroxy-6,11-dioxo-3,4-dihydro-1H-tetracene-1-carboxylate](/img/structure/B12296913.png)

![1-allyl-3',4'-dihydro-5'H-spiro[azepane-4,2'-benzo[f][1,4]oxazepine]-5',7-dione](/img/structure/B12296914.png)

![[1,1'-Biphenyl]-4-yl(mesityl)iodonium trifluoromethanesulfonate](/img/structure/B12296929.png)

![N-[[1-[N-Acetamidyl]-[1-cyclohexylmethyl-2-hydroxy-4-isopropyl]-but-4-YL]-carbonyl]-glutaminyl-arginyl-amide](/img/structure/B12296930.png)